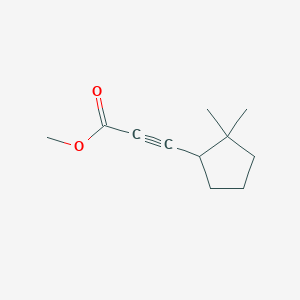

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate

Description

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate |

InChI |

InChI=1S/C11H16O2/c1-11(2)8-4-5-9(11)6-7-10(12)13-3/h9H,4-5,8H2,1-3H3 |

InChI Key |

KQKYQBIOOJMLKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1C#CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Reductive Olefin Coupling and Cyclization Approach

According to a European patent (EP 3386940 B1), a versatile method for synthesizing cyclopentyl derivatives involves:

- Starting from 1,5- or 1,6-dienes that can be commercially sourced or prepared via Wittig-Horner reactions from aldehydes or ketones.

- Reductive olefin coupling catalyzed by iron(III) or cobalt(III) salts (e.g., Fe(acac)3, Co(acac)3) in the presence of reductants such as phenylsilane (PhSiH3) or sodium borohydride (NaBH4) in protic solvents like ethanol.

- This step forms cyclopentyl or cyclohexyl derivatives with the desired substitution pattern.

- Subsequent saponification of esters to carboxylic acids, followed by acid- or base-catalyzed esterification to yield methyl esters.

This approach provides a flexible platform for preparing various substituted cyclopentyl esters, including those with geminal dimethyl groups at the 2-position.

Johnson-Claisen Rearrangement and Cyclopropanation

For compounds where R1 and R2 form a methylidene group, the patent describes a route starting from (2-methylcyclopent-1-en-1-yl)methanol:

- Johnson-Claisen rearrangement is employed to rearrange allylic alcohols into γ,δ-unsaturated esters.

- Cyclopropanation or hydrogenation of the exo-methylene group leads to the formation of the desired cyclopentyl esters with methyl substitution.

- Final esterification steps yield the methyl prop-2-ynoate derivatives.

Stereoselective Synthesis of 3,4-Disubstituted Cyclopentanones

A patent (WO2007010387A2) describes a stereoselective method for preparing optically active 3,4-disubstituted cyclopentanones, which can be precursors to related cyclopentyl esters:

- Starting from optically active 2-substituted succinic acid monoesters or succinamics.

- Alkylation to introduce substituents at the 3 and 4 positions.

- Reduction to diols followed by activation with sulfonylating agents (e.g., mesyl, tosyl).

- Cyclization via bisalkylation to form thioketal S-oxides.

- Hydrolysis yields the cyclopentanone core.

- These intermediates can be further functionalized to introduce the prop-2-ynoate ester group.

This method is notable for producing enantiomerically enriched cyclopentanone derivatives, which can be useful for chiral synthesis of this compound analogs.

Biomolecule-Compatible Reductive Decarboxylative Alkynylation

A research article published by the Royal Society of Chemistry details a biomolecule-compatible method for reductive decarboxylative alkynylation, which can be adapted for the synthesis of this compound:

- The process involves the decarboxylative coupling of N-hydroxyphthalimide esters with alkynyl reagents under mild conditions.

- Reaction conditions include anhydrous solvents, nitrogen atmosphere, and catalytic amounts of suitable reagents.

- The reaction yields the alkynylated product with high efficiency (e.g., 76% yield of the alkynylation adduct).

- Side products include decarboxylative hydrogenation and carboxylic acid derivatives.

- The method allows the introduction of the prop-2-ynoate moiety onto cyclopentyl substrates bearing geminal dimethyl groups.

- Purification is achieved by flash chromatography.

This method is advantageous for its mild conditions and compatibility with sensitive functional groups.

Comparative Data Table of Preparation Methods

Exhaustive Research Findings and Notes

- The reductive olefin coupling method is well-documented in patent literature and provides a robust route to substituted cyclopentyl esters, including this compound derivatives.

- Johnson-Claisen rearrangement offers an alternative for substrates with exo-methylene groups, enabling structural diversification through cyclopropanation or hydrogenation.

- The stereoselective synthesis of 3,4-disubstituted cyclopentanones provides access to chiral intermediates that can be further elaborated into the target compound or its analogs.

- The reductive decarboxylative alkynylation method represents a modern synthetic approach that allows the direct formation of the alkynylated ester under mild conditions, preserving sensitive functionalities and offering good yields.

- Purification techniques commonly involve flash chromatography on silica gel or distillation under reduced pressure to isolate the pure this compound.

- Analytical characterization includes NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The prop-2-ynoate ester group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate with analogous propiolate esters:

Key Observations:

- Steric Effects : The 2,2-dimethylcyclopentyl group in the target compound provides significant steric hindrance compared to cyclopropyl or phenyl substituents. This bulkiness may slow nucleophilic attacks on the ester or alkyne groups, influencing reaction kinetics .

- In contrast, the cyclopentyl group in the target compound is electron-neutral, favoring different reactivity patterns .

- Ester Group Variation: Ethyl esters (e.g., Ethyl 3-cyclopropylprop-2-ynoate) may exhibit higher lipophilicity than methyl esters, affecting solubility and bioavailability .

Biological Activity

Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, reactivity, and potential applications in various fields, particularly in pharmacology.

Chemical Structure and Properties

This compound belongs to the class of propynoates and features a cyclopentyl structure with specific 2,2-dimethyl substitutions. Its molecular formula is CHO, with a molecular weight of 206.28 g/mol. The unique cyclopentyl structure contributes to its distinct chemical properties, making it a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Utilizing alkyl halides and propyne derivatives.

- Esterification : Reacting carboxylic acids with alcohols in the presence of acid catalysts.

- Cycloaddition Reactions : Employing cycloaddition techniques to form the cyclopentyl structure.

These methods highlight the compound's accessibility for further research and application development.

Interaction Studies

Research indicates that compounds similar to this compound may interact with various enzymes or receptors within biological systems. Interaction studies are crucial for understanding its reactivity and potential biological effects. Preliminary investigations suggest that this compound could exhibit antifungal and antibacterial properties, similar to other propynoates.

Antifungal Activity

In studies involving related compounds, antifungal activities were assessed using various concentrations against different fungal strains. For instance:

| Compound | Concentration (μg) | Effect on Fungal Strains |

|---|---|---|

| Methyl 3-(Z)-3-methyldodec-2-enoate | 60 | Moderate inhibition |

| Methyl 3-(Z)-3-methyldodec-2-enoate | 100 | Significant inhibition |

| Methyl 3-(Z)-3-methyldodec-2-enoate | 200 | Complete inhibition |

These findings suggest that this compound may possess similar antifungal properties, warranting further investigation into its efficacy against specific fungal pathogens .

Case Studies

A notable case study explored the effects of propynoates on fungal germination rates. The study utilized a range of concentrations to determine the minimal inhibitory concentration (MIC) for various fungal species. The results indicated that higher concentrations led to significant reductions in spore germination:

- Test Fungi : Clonostachys sp., M. graminicola, S. nodorum

- Concentrations Tested : 60 μg, 100 μg, and 200 μg

- Findings : At 200 μg, complete inhibition was observed in all tested strains.

Statistical analyses confirmed the significance of these findings, indicating a strong correlation between concentration and antifungal activity .

Q & A

Q. What are the common synthetic routes for Methyl 3-(2,2-dimethylcyclopentyl)prop-2-ynoate?

The compound can be synthesized via organometallic coupling reactions. For example, describes a method where methyl propiolate reacts with a ketone intermediate (e.g., compound 7) under an argon atmosphere using n-butyllithium as a base. The reaction proceeds through deprotonation and subsequent nucleophilic addition, followed by hydrolysis and purification (e.g., column chromatography) to isolate the product .

Key Reaction Conditions (adapted from ):

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | n-BuLi, methyl propiolate, THF, Ar atmosphere | Deprotonation and alkynylation |

| 2 | H₂O (hydrolysis) | Quench reaction |

| 3 | Column chromatography (silica gel) | Purification |

This methodology ensures regioselectivity and minimizes side reactions, making it suitable for academic-scale synthesis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the structure, particularly the cyclopentyl and propiolate moieties. Infrared (IR) spectroscopy can validate the ester carbonyl (C=O, ~1740 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) functional groups. Mass spectrometry (MS) provides molecular weight confirmation via the molecular ion peak (e.g., EI-MS or ESI-MS). and highlight similar esters characterized using these techniques .

Advanced Research Questions

Q. How can crystallographic methods resolve stereochemical ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and reference SHELX and ORTEP-3 for structure refinement and visualization. For example:

- Use SHELXL for least-squares refinement of atomic coordinates .

- Generate thermal ellipsoid plots with ORTEP-3 to visualize bond lengths/angles and confirm stereochemistry .

- Hydrogen bonding patterns (e.g., C–H···O interactions) can be analyzed using graph set theory ( ) to validate intermolecular interactions in the crystal lattice .

Q. How do acid-catalyzed conditions affect the stability of this compound?

demonstrates that α-hydroxy ketals undergo acid-catalyzed rearrangements via hydride or methoxy group migration. For this compound, the cyclopentyl group may sterically hinder such rearrangements, but acidic conditions could still lead to ester hydrolysis or alkyne protonation. Controlled experiments in H₂SO₄/MeOH or HCl/THF, monitored by TLC or HPLC, are recommended to assess degradation pathways .

Q. What computational methods predict hydrogen bonding in its crystal structure?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrogen bonding energetics. emphasizes graph set analysis (e.g., R₂²(8) motifs) to classify interactions. Software like Mercury (CCDC) or CrystalExplorer can map Hirshfeld surfaces to quantify intermolecular contacts .

Q. What are the typical byproducts during synthesis, and how are they identified?

Common byproducts include unreacted starting materials, dimerized alkyne derivatives, or hydrolysis products (e.g., carboxylic acids). highlights impurity profiling using HPLC with reference standards (e.g., USP/EP guidelines). For example:

- HPLC Conditions : C18 column, acetonitrile/water gradient, UV detection at 254 nm.

- MS/MS fragmentation can differentiate byproducts from the target compound .

Q. How does the cyclopentyl substituent influence reactivity in Diels-Alder reactions?

The bulky 2,2-dimethylcyclopentyl group may sterically hinder diene approach, reducing reaction rates. However, the electron-withdrawing ester (propiolate) enhances electrophilicity at the alkyne. Computational modeling (e.g., Fukui indices) can predict regioselectivity. Experimental validation using cyclopentadiene as a diene under thermal or Lewis acid-catalyzed conditions (e.g., BF₃·Et₂O) is advised .

Methodological Notes

- Stereochemical Analysis : Combine SC-XRD with circular dichroism (CD) for chiral centers.

- Reaction Optimization : Use Design of Experiments (DoE) to assess variables (e.g., temperature, solvent) in synthesis.

- Stability Studies : Conduct accelerated degradation studies (ICH Q1A guidelines) under varying pH and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.